Benzamide, 5-acetamido-N-allyl-2-allyloxy-

Catalog No.
S14307473
CAS No.
6525-27-5
M.F
C15H18N2O3
M. Wt
274.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, 5-acetamido-N-allyl-2-allyloxy-

CAS Number

6525-27-5

Product Name

Benzamide, 5-acetamido-N-allyl-2-allyloxy-

IUPAC Name

5-acetamido-2-prop-2-enoxy-N-prop-2-enylbenzamide

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C15H18N2O3/c1-4-8-16-15(19)13-10-12(17-11(3)18)6-7-14(13)20-9-5-2/h4-7,10H,1-2,8-9H2,3H3,(H,16,19)(H,17,18)

InChI Key

DTTDWEHZOXBELV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCC=C)C(=O)NCC=C

Benzamide, 5-acetamido-N-allyl-2-allyloxy-, is an organic compound characterized by its unique structural features, which include an acetamido group, allyl groups, and an allyloxy group. This compound is a derivative of benzamide, possessing the chemical formula C13H15N2O3C_{13}H_{15}N_{2}O_{3}. In its powdered form, it appears as a white solid and is soluble in various organic solvents, although it has limited solubility in water. The presence of multiple functional groups enhances its potential for chemical reactivity and biological activity.

  • Oxidation: The compound can be oxidized, particularly at the allyl groups, leading to the formation of epoxides or hydroxylated derivatives.
  • Reduction: Reduction reactions can convert carbonyl groups into alcohols, utilizing reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions at the allyloxy group, allowing for the introduction of various substituents.

Common reagents for these reactions include m-chloroperbenzoic acid for oxidation and allyl bromide for substitution reactions .

Research indicates that Benzamide, 5-acetamido-N-allyl-2-allyloxy- exhibits potential biological activities. It has been investigated for its antimicrobial and anti-inflammatory properties. The mechanism of action may involve interactions with specific biological targets such as enzymes and receptors, modulating their activity due to the presence of multiple functional groups that facilitate diverse molecular interactions .

The synthesis of Benzamide, 5-acetamido-N-allyl-2-allyloxy- typically involves several steps:

  • Allylation: Introduction of allyl groups through nucleophilic substitution using allyl halides (e.g., allyl bromide) in the presence of a base like potassium carbonate.
  • Etherification: The allyloxy group is introduced by reacting a hydroxyl-containing intermediate with allyl bromide under basic conditions.
  • Amidation: Formation of the benzamide structure through reaction with acetic anhydride or other acylating agents.

Industrial production methods focus on optimizing these steps to achieve high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Benzamide, 5-acetamido-N-allyl-2-allyloxy- has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Explored for potential therapeutic applications due to its unique structural features.
  • Medicine: Investigated as a drug candidate for various diseases due to its biological activity.
  • Industry: Utilized in developing new materials and chemical processes .

Studies on the interactions of Benzamide, 5-acetamido-N-allyl-2-allyloxy- with biological targets suggest that it may influence enzymatic pathways or receptor activities. The presence of functional groups allows for versatile interaction profiles, potentially leading to diverse therapeutic effects. Further research is necessary to elucidate specific molecular targets and mechanisms involved in its biological activity .

Benzamide, 5-acetamido-N-allyl-2-allyloxy- can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Aspects
BenzamideSimplest amide derivative of benzoic acidLacks additional functional groups
5-Acetamido-2-hydroxy benzoic acidContains a hydroxy group along with acetamidoEnhanced solubility and reactivity due to hydroxyl group
N-Allyl benzamideAllyl group attached to nitrogenFocused on nitrogen substitution without additional ether groups
Benzamide, N-(4-hydroxyphenyl)Hydroxyl group on the phenyl ringDifferent biological activity profile due to phenolic structure

The uniqueness of Benzamide, 5-acetamido-N-allyl-2-allyloxy- lies in its combination of acetamido, allyloxy, and allyl groups. This distinctive arrangement confers specific chemical reactivity and potential biological properties that differentiate it from other benzamide derivatives .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

274.13174244 g/mol

Monoisotopic Mass

274.13174244 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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